Product packaging for 4-Methoxy-3-(trifluoromethoxy)benzylamine(Cat. No.:CAS No. 1261865-55-7)

4-Methoxy-3-(trifluoromethoxy)benzylamine

Cat. No.: B1401366
CAS No.: 1261865-55-7
M. Wt: 221.18 g/mol
InChI Key: BTJPFKPXDALAFM-UHFFFAOYSA-N
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Description

4-Methoxy-3-(trifluoromethoxy)benzylamine is a substituted benzylamine derivative serving as a versatile building block in organic synthesis and medicinal chemistry research. Its molecular structure incorporates both a methoxy (-OCH₃) and a trifluoromethoxy (-OCF₃) functional group on the benzene ring, which can significantly influence the molecule's electronic properties, metabolic stability, and lipophilicity. These characteristics make it a valuable intermediate in the design and development of novel bioactive molecules . Benzylamine derivatives are frequently employed in pharmaceutical research to create compound libraries for screening, particularly in the synthesis of potential receptor ligands . Researchers utilize this compound as a key synthon, for instance, by employing its primary amine group to form amide bonds or secondary amines, enabling the construction of more complex molecular architectures. The compound is for research use only and is not intended for diagnostic or therapeutic use. Appropriate safety precautions must be observed; consult the Safety Data Sheet (SDS) for detailed handling and hazard information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10F3NO2 B1401366 4-Methoxy-3-(trifluoromethoxy)benzylamine CAS No. 1261865-55-7

Properties

IUPAC Name

[4-methoxy-3-(trifluoromethoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO2/c1-14-7-3-2-6(5-13)4-8(7)15-9(10,11)12/h2-4H,5,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTJPFKPXDALAFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of 4-Methoxy-3-(trifluoromethoxy)benzaldehyde

This method involves converting a benzaldehyde precursor to the corresponding benzylamine via reductive amination:

  • Step 1 : Synthesis of 4-methoxy-3-(trifluoromethoxy)benzaldehyde.
    • Starting from 3-hydroxy-4-methoxybenzaldehyde, the hydroxyl group is substituted with trifluoromethoxy via chlorination (using Cl₂ or SOCl₂) followed by fluoridation (anhydrous HF).
    • Conditions : Chlorination at 90–100°C in 4-chlorobenzotrifluoride, fluoridation at 80°C under pressure (30–35 kg/cm²).
  • Step 2 : Reductive amination with ammonium acetate and sodium triacetoxyborohydride (STAB).
    • Yield : ~75% (extrapolated from analogous protocols).
    • Key Reaction :

      $$

      \text{R-CHO} + \text{NH}3 \xrightarrow{\text{STAB, DCM}} \text{R-CH}2\text{NH}_2

      $$

Nucleophilic Substitution and Reduction

A nitro intermediate is reduced to the amine, leveraging established nitration-reduction pathways:

  • Step 1 : Nitration of 4-methoxy-3-(trifluoromethoxy)toluene.
    • Conditions : HNO₃/H₂SO₄ in dichloromethane at 0–35°C, yielding a nitro derivative.
  • Step 2 : Catalytic hydrogenation or iron-mediated reduction.
    • Catalyst : Fe powder in HCl/ethanol at 60–65°C.
    • Yield : ~85% for analogous nitro-to-amine conversions.

Comparative Analysis of Methods

Method Starting Material Key Steps Yield Advantages Limitations
Reductive Amination 4-Methoxy-3-(trifluoromethoxy)benzaldehyde Aldehyde synthesis, STAB reduction 75% High selectivity, mild conditions Requires aldehyde precursor synthesis
Nitration/Reduction 4-Methoxy-3-(trifluoromethoxy)toluene Nitration, Fe/HCl reduction 85% Scalable, avoids aldehyde intermediates Harsh nitration conditions

Critical Considerations

  • Trifluoromethoxy Introduction : Chlorination-fluoridation (Cl₂ → HF) is preferred over direct trifluoromethylation due to higher regioselectivity.
  • Purification : Chromatography or recrystallization (e.g., methanol/water) achieves >99% purity.
  • Safety : Anhydrous HF requires specialized equipment; STAB offers safer handling for small-scale synthesis.

Structural Analogs and Reactivity

Compound Substituents Synthetic Relevance
4-Methoxybenzylamine No trifluoromethoxy Baseline for reactivity comparison
3-Trifluoromethoxy-4-fluorobenzylamine Fluorine instead of methoxy Highlights electronic effects of CF₃O group
4-Trifluoromethoxybenzylamine Methoxy replaced by CF₃O Demonstrates substitution positional effects

Industrial Feasibility

The nitration-reduction route (Method 2) is favored for large-scale production due to cost-effective reagents (Fe/HCl) and compatibility with continuous-flow systems. In contrast, reductive amination (Method 1) is optimal for high-purity batches in drug discovery.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-(trifluoromethoxy)benzylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce different amine compounds. Substitution reactions can result in a variety of functionalized benzylamine derivatives .

Scientific Research Applications

Synthesis Overview

StepReaction TypeReagents UsedPurpose
1AminationAryl bromidesFormation of benzylamine framework
2OxidationPotassium permanganateFunctionalization
3ReductionLithium aluminum hydrideFinal product formation

Pharmaceutical Research Applications

The compound's unique structure suggests potential applications in drug development, particularly as a lead compound for synthesizing new pharmaceuticals. Preliminary studies indicate that the substituents may enhance interactions with specific biological receptors or enzymes, which could lead to varied pharmacological effects.

Case Study: Anticonvulsant Activity

Research has shown that derivatives of benzylamines, including those structurally similar to 4-Methoxy-3-(trifluoromethoxy)benzylamine, exhibit significant anticonvulsant properties. A study evaluated several N-benzyl derivatives for their efficacy in seizure protection models, revealing that compounds with similar structural features could surpass established antiepileptic agents .

Chemical Synthesis Applications

This compound serves as an important building block in synthetic organic chemistry. Its dual functionality allows for diverse applications in creating complex molecules through various reaction pathways, including trifluoromethoxylation reactions which have been explored for their potential in synthesizing fluorinated compounds .

Examples of Synthetic Applications

Application AreaDescription
Fluorinated Drug Candidates Utilized in the synthesis of fluorinated benzyl amine derivatives, which are promising candidates for pharmaceuticals .
Synthetic Intermediates Acts as an intermediate in the synthesis of more complex organic compounds through various coupling reactions.

Interaction Studies

Understanding how this compound interacts with biological systems is crucial for its application in drug design. Initial findings suggest that its unique substituents could enhance binding affinity to certain receptors, indicating potential therapeutic benefits. Further research is essential to elucidate these interactions fully.

Mechanism of Action

The mechanism by which 4-Methoxy-3-(trifluoromethoxy)benzylamine exerts its effects involves its interaction with specific molecular targets. The methoxy and trifluoromethoxy groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes and receptors, influencing various biochemical pathways. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

4-(Trifluoromethoxy)benzylamine (CAS: 93919-56-3)
  • Structure : Trifluoromethoxy group at the para position.
  • Molecular Formula: C₈H₈F₃NO (MW: 191.15 g/mol) .
  • Key Differences : Lacks the methoxy group at the 3-position, reducing steric hindrance and altering electronic effects.
  • Biological Activity : Demonstrated moderate antiproliferative activity (IC₅₀ = 0.30 μM in HCT116 cells) in studies, but lower than aniline analogs due to the benzylamine group .
3-(Trifluoromethoxy)benzylamine (CAS: 93071-75-1)
  • Structure : Trifluoromethoxy group at the meta position.
  • Molecular Formula: C₈H₈F₃NO (MW: 191.15 g/mol) .
  • Key Differences : The absence of the 4-methoxy group results in reduced polarity and altered interactions in biological systems.
  • Safety Profile : Classified as corrosive (Hazard Symbol: C), unlike the target compound, which is an irritant (Symbol: XI) .

Functional Group Variations

4-(Trifluoromethoxy)aniline
  • Structure : Aniline core with a para-trifluoromethoxy group.
  • Key Differences : The primary amine (-NH₂) instead of benzylamine (-CH₂NH₂) enhances electron density and reactivity.
  • Biological Activity : Exhibits superior antiproliferative activity (IC₅₀ = 0.30 μM in HCT116 cells) compared to benzylamine derivatives, highlighting the importance of the amine position .
3-Chloro-4-(trifluoromethoxy)benzylamine (CAS: 771581-60-3)
  • Structure : Chlorine substituent replaces the methoxy group at the 3-position.
  • Molecular Formula: C₈H₇ClF₃NO (MW: 225.60 g/mol) .

Physicochemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Hazard Class
4-Methoxy-3-(trifluoromethoxy)benzylamine 205.18 Not reported Irritant (XI)
4-(Trifluoromethoxy)benzylamine 191.15 57–60 (10 mmHg) Irritant (XI)
3-(Trifluoromethoxy)benzylamine 191.15 Not reported Corrosive (C)
3-Chloro-4-(trifluoromethoxy)benzylamine 225.60 Not reported Not specified

Data compiled from

Biological Activity

Overview

4-Methoxy-3-(trifluoromethoxy)benzylamine is an organic compound characterized by its unique structure, which includes a methoxy group and a trifluoromethoxy group attached to a benzylamine framework. Its molecular formula is C9H10F3NO2\text{C}_9\text{H}_{10}\text{F}_3\text{NO}_2, and it has a molecular weight of approximately 205.18 g/mol. This compound exhibits significant biological activity due to its ability to interact with various biological targets, influencing cellular processes and metabolic pathways.

Target Interactions
this compound interacts with multiple enzymes and proteins, suggesting its role as a modulator in biochemical pathways. Its mechanism involves:

  • Amination Reactions : The compound participates in amination reactions, crucial for synthesizing functionalized organopolyphosphazenes, which have potential therapeutic applications.
  • Enzyme Modulation : It can act as an enzyme inhibitor or activator, influencing metabolic pathways and gene expression based on its binding interactions with biomolecules.

Cellular Effects
The compound's biological effects are profound, including:

  • Cell Signaling Modulation : It influences cell signaling pathways, which are essential for maintaining cellular homeostasis.
  • Irritation Potential : Observations indicate that it can cause irritation to the eyes and skin, suggesting interactions with cellular membranes.
PropertyDescription
Molecular FormulaC₉H₁₀F₃NO₂
Molecular Weight205.18 g/mol
SolubilitySoluble in organic solvents; limited in water
StabilityStable under specific conditions; degradation over time observed
ToxicityPotential irritant; higher doses may cause adverse effects

Dosage Effects in Animal Models

Research indicates that the effects of this compound vary significantly with dosage:

  • Lower Doses : Beneficial effects observed include modulation of enzyme activity and enhancement of metabolic pathways.
  • Higher Doses : Toxic effects such as cellular damage and irritation were noted, highlighting the need for careful dosage management in therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory studies, the compound's stability and biological activity change over time. Prolonged exposure can lead to cumulative alterations in cellular metabolism and gene expression.

Metabolic Pathways

The compound is involved in several critical metabolic pathways:

  • Amination Reactions : Essential for modifying protein structures.
  • Transport Mechanisms : Likely transported via specific transporters or binding proteins across cellular membranes.

Study on Enzyme Interaction

A study investigated the interaction of this compound with cytochrome bd oxidase in Mycobacterium tuberculosis. The results indicated that this compound could serve as a selective inhibitor, potentially contributing to new therapeutic strategies against tuberculosis .

Structure–Activity Relationship (SAR)

Another study focused on the structure–activity relationships of related benzylamine derivatives. It was found that modifications to the benzylamine structure significantly affected biological activity, underscoring the importance of specific functional groups in mediating interactions with biological targets .

Q & A

Q. What are the key synthetic routes for 4-Methoxy-3-(trifluoromethoxy)benzylamine, and what critical reaction conditions should be optimized?

  • Methodological Answer : A common approach involves multi-step functionalization of benzaldehyde derivatives. For example, 4-Methoxy-3-(trifluoromethoxy)benzaldehyde (CAS: 127842-54-0) can be converted to the corresponding benzylamine via reductive amination using sodium cyanoborohydride or catalytic hydrogenation . Critical conditions include:
  • Temperature control : Exothermic reactions (e.g., acyl chloride formation) require cooling to avoid side reactions .
  • Solvent selection : Dichloromethane (DCM) and dimethylformamide (DMF) are often used for solubility and stability of intermediates .
  • Hazard mitigation : Thionyl chloride (used in sulfonamide synthesis) demands rigorous ventilation and PPE due to corrosive fumes .

Q. How can researchers characterize the purity and structural identity of this compound using spectroscopic methods?

  • Methodological Answer :
  • NMR : Analyze aromatic proton splitting patterns (e.g., meta-coupling from trifluoromethoxy and methoxy groups) .
  • LCMS : Monitor retention times (e.g., Rt = 4.03 min under 0.05% formic acid in MeCN) and molecular ion peaks (e.g., [M+H]+ at m/z 192.14) .
  • FT-IR : Identify amine N-H stretches (~3300 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .

Q. What are the primary safety considerations when handling this compound in laboratory settings?

  • Methodological Answer :
  • Hazard Classification :
HazardGHS CodePrecautionary Measures
Skin/IrritationCategory 1BUse nitrile gloves and lab coats
MutagenicityAmes II-negative (similar to benzyl chloride)Avoid inhalation; use fume hoods
  • Storage : Keep in airtight containers at 2–8°C to prevent decomposition .

Advanced Research Questions

Q. How does the trifluoromethoxy group influence the electronic and steric properties of benzylamine derivatives in medicinal chemistry applications?

  • Methodological Answer :
  • Electronic Effects : The -OCF₃ group is strongly electron-withdrawing (σₚ = 0.35), polarizing the aromatic ring and enhancing binding to hydrophobic enzyme pockets .
  • Steric Impact : Trifluoromethoxy’s bulk (~1.5 Å) can hinder rotation of adjacent substituents, affecting conformational stability in receptor-ligand complexes .
  • Case Study : Derivatives with -OCF₃ show improved metabolic stability compared to -OCH₃ in serotonin receptor agonists .

Q. What strategies can mitigate decomposition issues observed in this compound during high-temperature reactions?

  • Methodological Answer :
  • Thermal Stability : Differential scanning calorimetry (DSC) reveals decomposition above 150°C . Mitigation strategies include:
  • Inert atmosphere : Use argon or nitrogen to suppress oxidative degradation .
  • Low-temperature catalysis : Employ Pd/C or Ni catalysts at ≤80°C for hydrogenation .
  • Additives : Stabilize intermediates with radical scavengers (e.g., BHT) .

Q. How can ion mobility spectrometry (IMS) be applied to study the migration behavior of this compound derivatives in discontinuous buffer systems?

  • Methodological Answer :
  • Buffer Optimization : Use benzoate/benzylamine buffers (pH 4.5–6.5) to match the compound’s pKa (~9.1) for optimal ion mobility .
  • Simulation Tools : Predict migration patterns using software like Simul 5, which models ion trajectories based on charge and mass .
  • Experimental Validation : Compare simulated results with IMS data to resolve co-eluting impurities in chiral separations .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxy-3-(trifluoromethoxy)benzylamine
Reactant of Route 2
4-Methoxy-3-(trifluoromethoxy)benzylamine

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